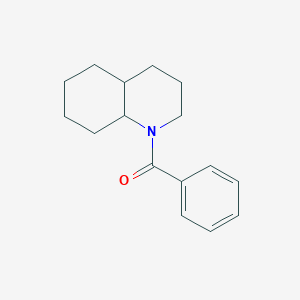
N-cycloheptyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-7-(2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CHF5074 and is known for its ability to modulate the immune system and reduce inflammation. In
Wirkmechanismus
The mechanism of action for CHF5074 involves the modulation of the immune system and the reduction of inflammation. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, while also increasing the production of anti-inflammatory cytokines such as IL-10. This results in a shift towards a more anti-inflammatory state, which can help to reduce the symptoms of a variety of diseases.
Biochemical and Physiological Effects
CHF5074 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, the compound has also been shown to have antioxidant properties. This can help to protect cells from oxidative damage, which is a common feature of many diseases. Additionally, CHF5074 has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHF5074 for lab experiments is its well-documented mechanism of action. This makes it a useful tool for studying the immune system and inflammation in a variety of disease models. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics, which makes it a promising candidate for further drug development.
One of the limitations of CHF5074 for lab experiments is its relatively high cost. This can make it difficult to use in large-scale experiments or in studies with limited funding. Additionally, the compound has not yet been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic uses.
Zukünftige Richtungen
There are a number of future directions for research on CHF5074. One area of focus is the development of new drug formulations that can improve the compound's bioavailability and pharmacokinetics. Additionally, further studies are needed to determine the safety and efficacy of CHF5074 in human clinical trials. Finally, there is potential for the use of CHF5074 in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis method for CHF5074 involves a series of chemical reactions that result in the formation of the final product. The process typically involves the reaction of 7-amino-1,2,3,4-tetrahydroquinoline-2,5-dione with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is then heated to reflux, and the resulting product is purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
CHF5074 has been extensively studied for its potential use in scientific research. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a variety of diseases. Some of the areas of research where CHF5074 has shown potential include Alzheimer's disease, Parkinson's disease, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-cycloheptyl-7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-18-11-13(19-8-5-9-27-19)10-17-15(18)12-16(21(26)23-17)20(25)22-14-6-3-1-2-4-7-14/h5,8-9,12-14H,1-4,6-7,10-11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWOVKAWPUAUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CO4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5423209.png)
![N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)
![7-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5423226.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B5423232.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)
![4-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5423244.png)
![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5423252.png)
![diethyl 3-methyl-5-{[3-(4-propoxyphenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5423270.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5423278.png)
![2-methoxy-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5423280.png)